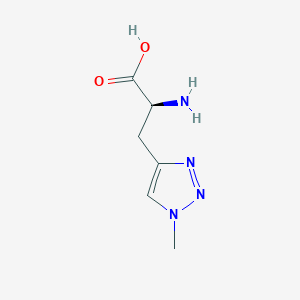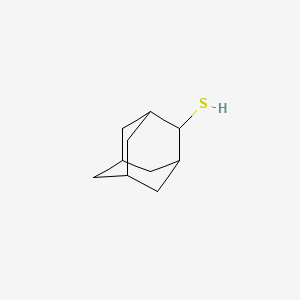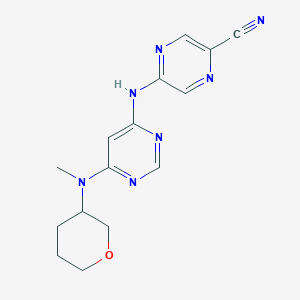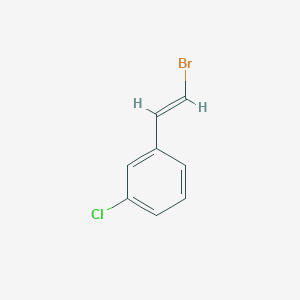
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a trifluoromethoxy group, which is known for its unique chemical properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . Another method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki–Miyaura coupling, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to receptors and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-4-(4-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- 4-(Trifluoromethoxy)phenyl-Containing Polydithienylpyrroles
Uniqueness
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group. This group imparts distinct chemical and biological properties, making the compound valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H10F3NO2 |
|---|---|
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
6-[4-(trifluoromethoxy)phenyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)21-11-3-1-9(2-4-11)10-7-13-12(5-6-19-13)14(20)8-10/h1-8,19-20H |
Clé InChI |
BLSDTRLWERMLQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=CN3)C(=C2)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)


![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)






